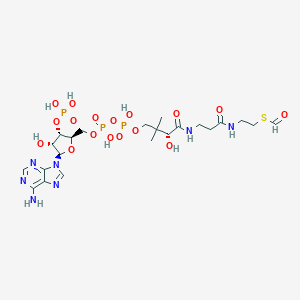

formyl-CoA

描述

属性

CAS 编号 |

13131-49-2 |

|---|---|

分子式 |

C22H36N7O17P3S |

分子量 |

795.5 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate |

InChI |

InChI=1S/C22H36N7O17P3S/c1-22(2,17(33)20(34)25-4-3-13(31)24-5-6-50-11-30)8-43-49(40,41)46-48(38,39)42-7-12-16(45-47(35,36)37)15(32)21(44-12)29-10-28-14-18(23)26-9-27-19(14)29/h9-12,15-17,21,32-33H,3-8H2,1-2H3,(H,24,31)(H,25,34)(H,38,39)(H,40,41)(H2,23,26,27)(H2,35,36,37)/t12-,15-,16-,17+,21-/m1/s1 |

InChI 键 |

SXMOKYXNAPLNCW-GORZOVPNSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC=O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |

物理描述 |

Solid |

同义词 |

formyl-CoA formyl-coenzyme A |

产品来源 |

United States |

Foundational & Exploratory

Formyl-CoA Biosynthesis in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-Coenzyme A (formyl-CoA) is a pivotal, high-energy intermediate in the one-carbon (C1) metabolism of many prokaryotes. It serves as a crucial building block and a key player in diverse metabolic pathways, including methanogenesis, oxalate (B1200264) degradation, and potentially in formate (B1220265) assimilation. The biosynthesis of this compound is accomplished through several distinct enzymatic routes, each adapted to the specific metabolic context of the organism. This technical guide provides an in-depth exploration of the core enzymatic pathways of this compound biosynthesis in prokaryotes. It details the mechanisms of key enzymes, summarizes available quantitative data, presents detailed experimental protocols for enzymatic assays, and illustrates the metabolic and regulatory networks through comprehensive diagrams. Understanding these pathways is critical for advancements in metabolic engineering, the development of novel antimicrobial agents, and for harnessing microbial metabolism for biotechnological applications.

Introduction

This compound, a thioester of formic acid and Coenzyme A, represents an activated form of a C1 unit. Its high group transfer potential makes it a versatile metabolite in various anabolic and catabolic processes. In prokaryotes, the synthesis of this crucial intermediate is not centralized to a single pathway but is rather distributed across several specialized enzymatic systems. This guide will focus on the primary and best-characterized pathways for this compound biosynthesis in the prokaryotic domain.

Core Biosynthetic Pathways of this compound

Prokaryotes have evolved multiple strategies to synthesize this compound, reflecting their diverse metabolic capabilities and ecological niches. The primary pathways discussed herein are:

-

The Methanogenesis Pathway: Central to the metabolism of methanogenic archaea.

-

The Oxalate Degradation Pathway: A key detoxification and energy-generating pathway in various bacteria.

-

The Formate-Activating Pathway via Formate-Tetrahydrofolate Ligase: A potential route for incorporating formate into C1 metabolism.

-

The Pyruvate-Formate Lyase Reverse Reaction: A plausible anaerobic route for this compound synthesis.

The Methanogenesis Pathway

In methanogenic archaea, the reduction of carbon dioxide to methane (B114726) is a fundamental energy-yielding process. The initial steps of this pathway involve the formation of a formyl group, which is subsequently transferred to various carriers. Two key enzymes are central to the formation of the formyl donor, formylmethanofuran (B1241027).

Formylmethanofuran dehydrogenase (FMD) catalyzes the ATP-independent reduction of CO2 to a formyl group, which is then attached to the cofactor methanofuran (B1217411) (MFR).[1] This enzyme is a complex metalloenzyme, often containing molybdenum or tungsten, as well as iron-sulfur clusters.[2] The overall reaction is:

CO₂ + Methanofuran + Reduced Ferredoxin ⇌ Formylmethanofuran + H₂O + Oxidized Ferredoxin[3]

The reaction proceeds in two steps at distinct active sites within the enzyme complex: the reduction of CO₂ to formate and the subsequent condensation of formate with methanofuran.[4]

The formyl group from formylmethanofuran is then transferred to tetrahydromethanopterin (H₄MPT) by the enzyme formylmethanofuran-tetrahydromethanopterin formyltransferase (Ftr).[5] This reaction generates 5-formyl-H₄MPT, a key intermediate in the C1 carrier pathway of methanogenesis.[6] The reaction is reversible and proceeds as follows:

Formylmethanofuran + 5,6,7,8-Tetrahydromethanopterin ⇌ Methanofuran + 5-Formyl-5,6,7,8-tetrahydromethanopterin[5]

Caption: Initial steps of CO₂ reduction in methanogenesis leading to the formation of 5-Formyl-H₄MPT.

The Oxalate Degradation Pathway

Several prokaryotes, notably Oxalobacter formigenes, utilize oxalate as a carbon and energy source. This pathway involves the key enzyme this compound transferase.

This compound transferase (Frc) is a crucial enzyme in oxalate metabolism, catalyzing the transfer of Coenzyme A from this compound to oxalate.[5] This reaction produces oxalyl-CoA and formate. The oxalyl-CoA is then decarboxylated by oxalyl-CoA decarboxylase to regenerate this compound, creating a cycle that drives proton motive force and ATP synthesis.[7] The reaction catalyzed by this compound transferase is:

This compound + Oxalate ⇌ Formate + Oxalyl-CoA[5]

Caption: The two-step enzymatic cycle for oxalate degradation in prokaryotes.

Formate-Activating Pathway

Formate is a readily available C1 substrate for many prokaryotes. Its activation to a more reactive form is a critical step for its assimilation.

Formate-tetrahydrofolate ligase (FTHFL), also known as formyltetrahydrofolate synthetase, catalyzes the ATP-dependent ligation of formate to tetrahydrofolate (THF) to produce 10-formyl-THF.[8] While this reaction does not directly produce this compound, 10-formyl-THF can be a precursor for this compound synthesis in some metabolic contexts, although the direct enzymatic link is not universally established. The reaction is:

ATP + Formate + Tetrahydrofolate ⇌ ADP + Phosphate + 10-Formyltetrahydrofolate[8]

Caption: The ATP-dependent activation of formate by formate-tetrahydrofolate ligase.

Pyruvate (B1213749) Formate-Lyase (Reverse Reaction)

Pyruvate formate-lyase (PFL) is a key enzyme in the anaerobic metabolism of many bacteria, such as Escherichia coli. It typically catalyzes the non-oxidative cleavage of pyruvate to acetyl-CoA and formate.[9] However, the reaction is reversible, and under certain conditions, PFL can catalyze the condensation of acetyl-CoA and formate to produce pyruvate. While this does not directly yield this compound, it highlights a potential, though less direct, route for the incorporation of formate into central metabolism, which could indirectly influence this compound pools. The reversible reaction is:

Pyruvate + CoA ⇌ Acetyl-CoA + Formate[10]

Caption: The reversible condensation of acetyl-CoA and formate catalyzed by pyruvate formate-lyase.

Quantitative Data on Key Enzymes

The following table summarizes available kinetic parameters for some of the key enzymes involved in this compound metabolism. Data for prokaryotic enzymes can be sparse and vary depending on the organism and experimental conditions.

| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source(s) |

| This compound Transferase | Oxalobacter formigenes | This compound | 11.1 | 6.49 | 5.3 | [7][9] |

| Oxalate | 5250 | - | - | [7] | ||

| N-Formylmethanofuran:Tetrahydromethanopterin Formyltransferase | Methanopyrus kandleri | Formylmethanofuran | 50 | 2700 (at 65°C) | - | [11] |

| Tetrahydromethanopterin | 100 | - | - | [11] | ||

| Formate-Tetrahydrofolate Ligase | Mus musculus (recombinant) | (6S)-5-Formyltetrahydrofolate | 5 | - | - | [12] |

| Mg-ATP | 769 | - | - | [12] |

Experimental Protocols

Detailed experimental protocols are essential for the study of these enzymatic pathways. Below are outlines of common assay methods for the key enzymes.

Assay for Formylmethanofuran Dehydrogenase Activity

This assay typically measures the reduction of an artificial electron acceptor, such as methyl viologen or benzyl (B1604629) viologen, which accompanies the oxidation of formylmethanofuran.[13]

-

Principle: The reduction of the viologen dye results in a color change that can be monitored spectrophotometrically.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.6)

-

Formylmethanofuran (substrate)

-

Methyl viologen or Benzyl viologen (electron acceptor)

-

Enzyme preparation

-

-

Procedure:

-

Prepare the reaction mixture in an anaerobic cuvette, as the enzyme and its substrates can be oxygen-sensitive.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at the characteristic wavelength for the reduced viologen (e.g., 604 nm for reduced methyl viologen).

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the reduced viologen.

-

Caption: A generalized workflow for the spectrophotometric assay of Formylmethanofuran Dehydrogenase.

Assay for this compound Transferase Activity

The activity of this compound transferase can be measured by monitoring the formation of oxalyl-CoA or the disappearance of this compound. A common method involves a coupled enzyme assay.

-

Principle: The product, oxalyl-CoA, is decarboxylated by the coupling enzyme oxalyl-CoA decarboxylase, and the resulting CO₂ can be measured, or the regeneration of this compound can be monitored. Alternatively, the disappearance of this compound can be followed directly by HPLC.

-

Reaction Mixture:

-

Buffer (e.g., Potassium phosphate, pH 6.8)

-

This compound (substrate)

-

Oxalate (substrate)

-

This compound Transferase (enzyme)

-

(For coupled assay) Oxalyl-CoA decarboxylase

-

-

Procedure (HPLC-based):

-

Assemble the reaction mixture and pre-incubate at the desired temperature.

-

Initiate the reaction by adding the enzyme.

-

At various time points, quench the reaction (e.g., with acid).

-

Analyze the reaction mixture by reverse-phase HPLC to quantify the amounts of this compound and oxalyl-CoA.

-

Calculate the enzyme activity from the rate of substrate consumption or product formation.

-

Assay for Formate-Tetrahydrofolate Ligase Activity

This assay is based on the conversion of the product, 10-formyl-THF, to a stable, colored compound, 5,10-methenyl-THF, upon acidification.[14]

-

Principle: The formation of 5,10-methenyl-THF is quantified spectrophotometrically at its absorbance maximum of 350 nm.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

ATP

-

MgCl₂

-

Formate

-

Tetrahydrofolate (THF)

-

Enzyme preparation

-

-

Procedure:

-

Combine all reactants except the enzyme and pre-incubate.

-

Start the reaction by adding the enzyme.

-

After a defined incubation period, stop the reaction by adding acid (e.g., HCl or perchloric acid). This also converts 10-formyl-THF to 5,10-methenyl-THF.

-

Measure the absorbance at 350 nm.

-

Calculate the amount of product formed using the molar extinction coefficient of 5,10-methenyl-THF.[14]

-

Assay for Pyruvate Formate-Lyase (Reverse Reaction)

Assaying the reverse reaction of PFL can be challenging. A coupled enzyme assay is typically employed to measure the production of pyruvate.

-

Principle: The pyruvate produced is reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Acetyl-CoA

-

Formate

-

CoA

-

NADH

-

Lactate dehydrogenase (coupling enzyme)

-

PFL enzyme preparation (activated anaerobically)

-

-

Procedure:

-

The assay must be performed under strict anaerobic conditions.

-

Combine all components except PFL in an anaerobic cuvette.

-

Initiate the reaction by adding the activated PFL enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of pyruvate formation from the rate of NADH oxidation.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated to meet the metabolic demands of the cell. Regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation

-

Pyruvate Formate-Lyase: The expression of the pfl gene is induced under anaerobic conditions and is regulated by global anaerobic regulators such as FNR and ArcA in E. coli.[15][16] The presence of pyruvate can also enhance its expression.[7]

-

Methanogenesis Genes: The transcription of genes involved in methanogenesis is regulated in response to substrate availability, such as the partial pressure of H₂.[8] Specific transcription factors, including members of the ArsR family in Methanosarcina acetivorans, act as activators and repressors of methanogenesis genes.[8]

-

Oxalate Degradation Genes: The expression of the frc and oxc genes, encoding this compound transferase and oxalyl-CoA decarboxylase, can be induced by the presence of oxalate and is also influenced by pH.[17]

Caption: Key transcriptional regulators and inducers of genes involved in this compound metabolism.

Post-Translational and Allosteric Regulation

While specific allosteric regulators for many of the this compound biosynthetic enzymes are not well-defined, feedback inhibition by pathway end-products is a common regulatory mechanism in metabolism. For instance, in the broader context of one-carbon metabolism, intermediates of the folate cycle can exert feedback regulation on biosynthetic enzymes.[2] The activity of some CoA-transferases can also be inhibited by free Coenzyme A.[18]

Conclusion and Future Directions

The biosynthesis of this compound in prokaryotes is a multifaceted process involving a diverse set of enzymes and pathways tailored to specific metabolic needs. From the energy-generating pathways of methanogens and oxalate-degrading bacteria to the central metabolic routes of facultative anaerobes, the production of this activated C1 unit is fundamental to microbial life.

For researchers and drug development professionals, these pathways offer a wealth of potential targets. Inhibiting this compound synthesis in pathogenic methanogens or in bacteria that rely on oxalate degradation for survival could represent novel antimicrobial strategies. Conversely, enhancing these pathways in industrial microorganisms could improve the efficiency of biofuel production from C1 feedstocks or the bioremediation of oxalate.

Future research should focus on several key areas:

-

Elucidation of Novel Pathways: The full diversity of this compound biosynthetic routes in the vast prokaryotic world is likely yet to be discovered.

-

Detailed Kinetic and Structural Characterization: A deeper understanding of the enzyme mechanisms will facilitate the design of specific inhibitors or the engineering of more efficient biocatalysts.

-

Mapping Regulatory Networks: Unraveling the intricate signaling and allosteric control mechanisms will provide a more complete picture of how these pathways are integrated into the overall cellular metabolism.

By continuing to explore the fundamental biochemistry of this compound biosynthesis, the scientific community can unlock new opportunities for both therapeutic intervention and biotechnological innovation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The 5-formyl-tetrahydrofolate proteome links folates with C/N metabolism and reveals feedback regulation of folate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification, immunoassay, and tissue distribution of rat C1-tetrahydrofolate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. INACTIVATION OF E. COLI PYRUVATE FORMATE-LYASE: ROLE OF AdhE AND SMALL MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrofolate and tetrahydromethanopterin compared: functionally distinct carriers in C1 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anaerobic regulation of pyruvate formate-lyase from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dnayaklab.com [dnayaklab.com]

- 9. uniprot.org [uniprot.org]

- 10. Detection of oxalyl-CoA decarboxylase (oxc) and this compound transferase (frc) genes in novel probiotic isolates capable of oxalate degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation of methanogenic metabolism in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cloning, expression, and purification of 5,10-methenyltetrahydrofolate synthetase from Mus musculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Measurement of Formylmethanofuran Dehydrogenase [creative-enzymes.com]

- 14. Purification of the Formate-Tetrahydrofolate Ligase from Methylobacterium extorquens AM1 and Demonstration of Its Requirement for Methylotrophic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anaerobic induction of pyruvate formate-lyase gene expression is mediated by the ArcA and FNR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anaerobic regulation of pyruvate formate-lyase from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbon metabolism regulates expression of the pfl (pyruvate formate-lyase) gene in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Thioester: A Technical Guide to the Discovery and History of Formyl-CoA

Abstract

Formyl-CoA, the single-carbon counterpart to the well-known acetyl-CoA, occupies a unique and often overlooked niche in cellular metabolism. While not a direct participant in the central energy-generating pathways of cellular respiration, its history is intertwined with key discoveries in fatty acid oxidation and specialized metabolic adaptations. This technical guide provides an in-depth exploration of the discovery and scientific history of this compound. It is intended for researchers, scientists, and drug development professionals interested in the intricacies of one-carbon metabolism, peroxisomal function, and microbial metabolic diversity. This document details the key experiments that first identified this compound, the enzymes responsible for its synthesis and consumption, and its role as a metabolic intermediate.

Introduction: A Tale of a Transient Intermediate

The story of this compound is one of a chemically reactive and transient molecule that for years remained in the shadows of its two-carbon relative, acetyl-CoA. The discovery of Coenzyme A in 1945 by Fritz Lipmann set the stage for understanding how acyl groups are activated and transferred in the cell.[1] While acetyl-CoA quickly took center stage in the newly elucidated citric acid cycle, the existence and role of its one-carbon cognate, this compound, would only be revealed through investigations into more specialized metabolic pathways.

Its inherent instability in aqueous solutions posed a significant challenge to early researchers, often hydrolyzing to formate (B1220265) and Coenzyme A, which made its direct detection and characterization difficult.[2][3] Nevertheless, persistent investigation in two primary areas—the degradation of branched-chain fatty acids and the unique metabolism of the gut bacterium Oxalobacter formigenes—solidified the existence and importance of this one-carbon thioester.

This guide will trace the historical milestones in the discovery of this compound, from its initial proposal as a metabolic intermediate to the characterization of the key enzymes that govern its fate.

The Discovery of this compound in Specific Metabolic Contexts

The scientific community's understanding of this compound did not emerge from studies of mainstream energy metabolism but rather from explorations of metabolic puzzles at the periphery.

The α-Oxidation of Phytanic Acid: A Peroxisomal Debut

The first major line of evidence for the existence of this compound came from studies on the α-oxidation of phytanic acid, a 3-methyl-branched fatty acid.[4] The presence of a methyl group on the β-carbon of phytanic acid prevents its degradation via the typical β-oxidation pathway. This necessitated an alternative route, termed α-oxidation, to shorten the fatty acid by one carbon, thereby bypassing the problematic methyl group.

In the 1990s, research into this pathway revealed that it occurs in peroxisomes and involves a series of enzymatic steps.[5] A key breakthrough was the identification of 2-hydroxyphytanoyl-CoA as an intermediate. The subsequent cleavage of this molecule was hypothesized to release the first carbon as a one-carbon unit. In 1997, Croes et al. demonstrated that this one-carbon unit is released not as formate, as initially presumed, but as this compound.[2] This discovery was pivotal, establishing this compound as a direct product of a mammalian metabolic pathway.

The enzyme responsible for this cleavage reaction was later identified in 1999 as 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes.[1][6]

Oxalate (B1200264) Metabolism in Oxalobacter formigenes: A Bacterial Perspective

Contemporaneously, another line of investigation in the field of microbiology provided compelling evidence for the role of this compound in a completely different biological context. The anaerobic bacterium Oxalobacter formigenes, found in the gut of many vertebrates, possesses the unique ability to use oxalate as its sole source of carbon and energy.[7]

In 1990, a landmark paper by Baetz and Allison reported the purification and characterization of a key enzyme from this bacterium: this compound transferase.[3] This enzyme catalyzes the reversible transfer of Coenzyme A from this compound to oxalate, producing oxalyl-CoA and formate.[3] This discovery was significant not only for understanding oxalate metabolism but also because it demonstrated a biological system where this compound was a crucial substrate, actively participating in a metabolic cycle.

Early Indications in Clostridia

Interestingly, one of the earliest suggestions of this compound as a metabolic intermediate dates back to a 1963 study by Sly and Stadtman on Clostridium kluyveri.[8] They proposed this compound as an intermediate in the formate-dependent decomposition of acetyl phosphate (B84403) and also identified a this compound hydrolase, an enzyme that breaks down this compound into formate and CoA.[8][9] This early work laid a conceptual foundation, even though the broader metabolic significance of this compound was not yet fully appreciated.

Key Enzymes in this compound Metabolism

The discovery of this compound is inextricably linked to the enzymes that produce and consume it.

2-Hydroxyacyl-CoA Lyase 1 (HACL1)

-

Discovery: Identified in 1999 as the enzyme responsible for the cleavage of 2-hydroxyphytanoyl-CoA during α-oxidation.[1][10]

-

Function: A thiamine pyrophosphate (TPP)-dependent lyase that cleaves the carbon-carbon bond between the first and second carbons of a 2-hydroxyacyl-CoA intermediate.

-

Reaction: 2-hydroxyacyl-CoA → (n-1) aldehyde + this compound.[6][11]

-

Location: Peroxisomes.[12]

This compound Transferase (FRC)

-

Discovery: Purified and characterized from Oxalobacter formigenes in 1990 by Baetz and Allison.[3][4][7]

-

Function: Catalyzes the transfer of a CoA moiety between this compound and oxalate. It belongs to the Class III CoA-transferase family.[13]

-

Reaction: this compound + Oxalate ⇌ Formate + Oxalyl-CoA.[14]

-

Location: Cytoplasm of Oxalobacter formigenes.

This compound Hydrolase

-

Discovery: First described in Clostridium kluyveri in 1963.[8]

-

Function: Catalyzes the hydrolysis of this compound to formate and Coenzyme A. This is often considered a detoxification or recycling step, preventing the accumulation of the reactive this compound.

-

Location: Varies depending on the organism.

Quantitative Data

Quantitative data on this compound has been challenging to obtain due to its transient nature. Most available data comes from in vitro characterization of the enzymes involved in its metabolism.

Table 1: Kinetic Parameters of this compound Transferase from Oxalobacter formigenes

| Substrate | Apparent Km | Vmax | Specific Activity | Reference |

|---|---|---|---|---|

| This compound (with excess succinate) | 3.0 mM | 29.6 µmol/min/mg | - | [3][7] |

| This compound (with oxalate) | 11.1 µM | 6.49 µmol/min/mg | 2.15 µmol/min/mg | [3][16] |

| Oxalate | 5.25 mM | 6.49 µmol/min/mg | - |[16] |

Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase (a type of HACL)

| Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |

|---|

| (R)-2-hydroxyisobutyryl-CoA | ~120 µM | 1.3 s⁻¹ | ~11 s⁻¹mM⁻¹ |[17] |

Experimental Protocols

The methodologies used to study this compound and its related enzymes have evolved over time, reflecting advances in biochemical techniques.

Synthesis of this compound

Early studies and many subsequent ones required the chemical synthesis of this compound for use as a substrate in enzymatic assays.

Protocol: Chemical Synthesis of this compound (Adapted from historical methods)

-

Preparation of a Formylating Agent: A common method involves the creation of a mixed anhydride (B1165640) of formic acid. For example, by reacting formic acid with acetic anhydride.[6]

-

Thioesterification: The formylating agent is then reacted with Coenzyme A at a controlled, slightly alkaline pH. The reaction mixture is kept on ice to minimize the hydrolysis of the newly formed, unstable thioester bond.

-

Purification: The synthesized this compound is typically purified using chromatographic techniques, such as ion-exchange or reverse-phase HPLC, to separate it from unreacted Coenzyme A and byproducts.[18]

-

Quantification: The concentration of the purified this compound is determined spectrophotometrically by measuring its absorbance at 260 nm (for the adenine (B156593) ring of CoA) and by specific assays that measure the thioester bond, such as the hydroxylamine (B1172632) reaction described by Hestrin.

Assay for this compound Transferase Activity

The activity of this compound transferase was originally measured by monitoring the formation of its products.

Protocol: HPLC-Based Assay for this compound Transferase (Based on Baetz and Allison, 1990)

-

Reaction Mixture: Prepare a reaction buffer at pH 6.7 (a pH where this compound is relatively more stable) containing potassium phosphate, a defined concentration of oxalate, and the enzyme preparation.[4]

-

Initiation: Start the reaction by adding a known amount of synthetically prepared this compound.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Quenching: Stop the reaction by adding an acid, such as acetic acid. This denatures the enzyme and stabilizes the CoA derivatives.

-

Analysis: Separate and quantify the substrate (this compound) and product (oxalyl-CoA) using reverse-phase high-pressure liquid chromatography (HPLC) with UV detection at 260 nm. The rate of oxalyl-CoA formation is used to calculate the enzyme's activity.[18]

Coupled Spectrophotometric Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

A continuous, enzyme-coupled spectrophotometric assay is a more modern approach to measure HACL1 activity.

Protocol: Coupled Assay for HACL1

-

Principle: This assay measures the production of the aldehyde product of the HACL1 reaction. The aldehyde is immediately used as a substrate by an excess of aldehyde dehydrogenase (ALDH), which oxidizes the aldehyde and concomitantly reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.[19]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NAD⁺, Mg²⁺, thiamine pyrophosphate (TPP), an excess of a purified aldehyde dehydrogenase, and the HACL1 enzyme sample.[19]

-

Equilibration: Incubate the mixture in a spectrophotometer at 37°C for several minutes to establish a stable baseline.

-

Initiation: Start the reaction by adding the substrate, a specific 2-hydroxyacyl-CoA (e.g., 2-hydroxyphytanoyl-CoA).

-

Measurement: Immediately monitor the linear increase in absorbance at 340 nm. The rate of change in absorbance is directly proportional to the activity of HACL1.[19]

Visualizations: Pathways and Workflows

Diagrams of Metabolic Pathways and Experimental Logic

Caption: Key metabolic pathways involving this compound.

Caption: Workflow for the coupled spectrophotometric assay of HACL1.

Conclusion and Future Directions

The discovery of this compound illustrates a classic narrative in biochemistry: the elucidation of a metabolic pathway through the careful characterization of its intermediates and enzymes, often in specialized biological systems. Initially a hypothetical entity, its existence was confirmed through studies on α-oxidation and the unique metabolism of Oxalobacter formigenes. The inherent instability of this compound made its study a technical challenge, but also highlighted the cell's need for efficient mechanisms, such as this compound hydrolase, to control its levels.

While this compound is not a direct player in cellular respiration's main stage, it is a crucial intermediate in peroxisomal fatty acid metabolism and provides a source of one-carbon units for vital biosynthetic pathways, including purine synthesis.[20] The enzymes that metabolize this compound, particularly the reversible 2-hydroxyacyl-CoA lyase, are now gaining significant attention in the field of synthetic biology.[1] Researchers are exploring the use of these enzymes to engineer novel pathways for carbon fixation, aiming to convert one-carbon feedstocks like formate and formaldehyde (B43269) into valuable multi-carbon chemicals. This modern application brings the story of this compound full circle, from a curious catabolic byproduct to a potential cornerstone of future biotechnologies.

Further research into the regulation of this compound levels, the potential for other this compound-dependent reactions in different organisms, and the engineering of its metabolic enzymes will undoubtedly continue to expand our understanding of this fascinating one-carbon thioester.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Project : USDA ARS [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound hydrolase - Wikipedia [en.wikipedia.org]

- 9. KEGG ENZYME: 3.1.2.10 [genome.jp]

- 10. uniprot.org [uniprot.org]

- 11. physoc.org [physoc.org]

- 12. benchchem.com [benchchem.com]

- 13. Reinvestigation of the catalytic mechanism of this compound transferase, a class III CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. ENZYME - 3.1.2.10 this compound hydrolase [enzyme.expasy.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. annualreviews.org [annualreviews.org]

The Role of One-Carbon Metabolism in Purine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy homeostasis, and the production of genetic material. Central to this process is the incorporation of one-carbon units to form the purine ring structure. This technical guide addresses the specific function of formyl-coenzyme A (formyl-CoA) in purine synthesis, clarifying its role in the context of the established one-carbon metabolic network. While direct participation of this compound as a formyl donor in the canonical de novo purine synthesis pathway is not supported by current evidence, it can serve as a precursor to the actual formyl donor, 10-formyltetrahydrofolate (10-fTHF). This document provides an in-depth exploration of the established biochemical reactions, presents quantitative data on key enzymatic steps, details relevant experimental protocols, and visualizes the involved pathways to support researchers and professionals in drug development and metabolic research.

The Function of this compound: An Indirect Contributor

A thorough review of the biochemical literature indicates that This compound does not directly donate the formyl group for the synthesis of the purine ring . The de novo purine synthesis pathway exclusively utilizes 10-formyltetrahydrofolate (10-fTHF) as the one-carbon donor for the two formylation steps.[1]

However, this compound can be considered an indirect contributor to this pathway. The enzyme this compound transferase catalyzes the conversion of this compound and oxalate (B1200264) to formate (B1220265) and oxalyl-CoA.[2] The resulting formate can then enter the one-carbon metabolic pool. Within the cytoplasm, the enzyme N10-formyltetrahydrofolate synthetase (FTHFS) catalyzes the ATP-dependent formylation of tetrahydrofolate (THF) using formate, thereby generating the 10-fTHF required for purine synthesis.[3]

This indirect relationship is a crucial distinction for researchers investigating metabolic flux and potential therapeutic targets. While targeting this compound metabolism may have downstream effects on purine synthesis, the immediate and direct players in the formylation steps are the folate-dependent enzymes.

The Canonical de Novo Purine Synthesis Pathway

The de novo synthesis of purines is a ten-step enzymatic pathway that assembles the purine ring on a ribose-5-phosphate (B1218738) scaffold.[4] The two formylation steps, which are the focus of this guide, are critical for the completion of the imidazole (B134444) and pyrimidine (B1678525) rings of the purine structure.

First Formylation: Glycinamide (B1583983) Ribonucleotide (GAR) Transformylase

The third step in the pathway is catalyzed by phosphoribosylglycinamide formyltransferase, commonly known as glycinamide ribonucleotide transformylase (GAR Tfase) . This enzyme transfers a formyl group from 10-fTHF to the amino group of glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR).[4] This reaction incorporates the carbon atom that will become C8 of the purine ring.

Second Formylation: Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase

The ninth step is catalyzed by the bifunctional enzyme aminoimidazole carboxamide ribonucleotide (AICAR) transformylase/inosine (B1671953) monophosphate (IMP) cyclohydrolase (ATIC) . The AICAR transformylase domain of this enzyme transfers the second formyl group from 10-fTHF to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[5] This reaction introduces the C2 atom of the purine ring. The subsequent cyclization of FAICAR to inosine monophosphate (IMP) is catalyzed by the IMP cyclohydrolase domain of the same enzyme.[5]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the formylation steps of de novo purine synthesis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |

| GAR Transformylase (GAR Tfase) | Human | GAR | 1.1 ± 0.2 | 7.5 | - | [6] |

| Human | fDDF | 0.9 ± 0.2 | 7.5 | - | [6] | |

| E. coli | GAR | 16.7 | 16 | - | [7] | |

| E. coli | fDDF | - | 13-fold less than forward | - | [7] | |

| AICAR Transformylase (ATIC) | Candidatus Liberibacter asiaticus | AICAR | 34.81 | - | 0.56 | [8] |

| Candidatus Liberibacter asiaticus | 10-fTHF | 146.6 | - | 0.95 | [8] | |

| IMP Cyclohydrolase (ATIC) | Candidatus Liberibacter asiaticus | FAICAR | 1.81 | - | 2.87 | [8] |

Note: fDDF (10-formyl-5,8-dideazafolate) is a stable analog of 10-fTHF commonly used in kinetic assays.

| Metabolite | Cell Line | Intracellular Concentration (pmol/106 cells) | Reference(s) |

| AMP | Huh7.5 | 110 | [9] |

| ADP | Huh7.5 | 1,144 | [9] |

| ATP | Huh7.5 | 9,358 | [9] |

| GMP | Huh7.5 | 44 | [9] |

| GDP | Huh7.5 | 335 | [9] |

| GTP | Huh7.5 | 1,975 | [9] |

| IMP | Corynebacterium glutamicum (engineered) | up to 44 µmol g CDW-1 |

Experimental Protocols

Spectrophotometric Assay for GAR Transformylase Activity

This protocol is adapted from methodologies used for human and E. coli GAR Tfase.[6][7] It relies on monitoring the formation of 5,8-dideazafolate, a product of the reaction when using the 10-fTHF analog, 10-formyl-5,8-dideazafolate (fDDF).

Materials:

-

Purified GAR Transformylase

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and GAR at the desired concentration.

-

Add fDDF to the reaction mixture.

-

Equilibrate the cuvette to 25°C in the spectrophotometer.

-

Initiate the reaction by adding a known concentration of GAR Transformylase (typically in the low nM range).

-

Immediately begin monitoring the increase in absorbance at 295 nm.

-

Calculate the initial reaction velocity using the molar extinction coefficient for 5,8-dideazafolate (Δε = 18.9 mM−1cm−1).[6]

Spectrophotometric Assay for AICAR Transformylase Activity

This protocol is based on the characterization of ATIC from Candidatus Liberibacter asiaticus.[8] It measures the conversion of 10-fTHF to THF, which is accompanied by a decrease in absorbance at 295 nm.

Materials:

-

Purified AICAR Transformylase (ATIC)

-

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)

-

10-formyltetrahydrofolate (10-fTHF)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 25 mM 2-mercaptoethanol.

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and AICAR.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 10-fTHF.

-

Immediately begin monitoring the decrease in absorbance at 295 nm.

-

The initial rate is calculated based on the change in absorbance over time, using the appropriate extinction coefficient for the conversion of 10-fTHF to THF under the assay conditions.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Overview of the indirect role of this compound in purine synthesis.

Caption: General workflow for spectrophotometric enzyme assays.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Intracellular concentration of nucleotides. - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

Formyl-CoA as an Intermediate in Fatty Acid Alpha-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid alpha-oxidation is a critical metabolic pathway responsible for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to the presence of a methyl group on the β-carbon. This pathway is essential for preventing the toxic accumulation of these fatty acids, a hallmark of severe neurological disorders like Refsum disease. A key, yet transient, intermediate in this peroxisomal process is formyl-CoA. This technical guide provides an in-depth exploration of the alpha-oxidation pathway with a focus on the generation, role, and subsequent fate of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core biochemical and experimental workflows.

The Core Pathway: Alpha-Oxidation of Phytanic Acid

The alpha-oxidation of phytanic acid occurs primarily within the peroxisomes and involves a series of enzymatic reactions that ultimately shorten the fatty acid chain by one carbon.[1] This process allows the resulting product, pristanic acid, to enter the beta-oxidation pathway for further degradation.

The key steps involving the generation of this compound are:

-

Activation: Phytanic acid is activated to phytanoyl-CoA by an acyl-CoA synthetase.[2]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, to form 2-hydroxyphytanoyl-CoA.[2] This reaction requires Fe²⁺, O₂, and 2-oxoglutarate as co-substrates.[2]

-

Cleavage and this compound Formation: The central step in the generation of this compound is the cleavage of 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase 1 (HACL1).[3][4] HACL1 cleaves the bond between the C1 and C2 carbons of 2-hydroxyphytanoyl-CoA, yielding two products: an (n-1) aldehyde (pristanal) and this compound.[3][4]

-

This compound Hydrolysis: this compound is a transient intermediate and is rapidly hydrolyzed to formate (B1220265), a reaction that can occur non-enzymatically.[5][6] Formate is then exported from the peroxisome to the cytosol, where it can be utilized in one-carbon metabolism or be further oxidized to CO₂.[5]

-

Pristanal (B217276) Oxidation: The pristanal generated alongside this compound is oxidized to pristanic acid by an aldehyde dehydrogenase.[2] Pristanic acid can then be activated to pristanoyl-CoA and enter the beta-oxidation pathway.

Signaling Pathway Diagram

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data

Quantitative analysis of the enzymes and intermediates in the alpha-oxidation pathway is crucial for understanding its regulation and the pathophysiology of related disorders. Below is a summary of available quantitative data.

| Parameter | Enzyme/Metabolite | Value | Organism/Conditions | Reference(s) |

| Km | Phytanoyl-CoA Dioxygenase (PHYH) | 29.5 µM | Human (in presence of SCP2) | |

| Phytanoyl-CoA Dioxygenase (PHYH) | 29.1 µM (for hexadecanoyl-CoA) | Human (in presence of SCP2) | ||

| Phytanoyl-CoA Dioxygenase (PHYH) | 40.8 µM (for 3-methylhexadecanoyl-CoA) | Human | ||

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | ~120 µM (for 2-hydroxyisobutyryl-CoA) | Actinobacterial | [7] | |

| kcat | 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | 1.3 s⁻¹ (for 2-hydroxyisobutyryl-CoA) | Actinobacterial | [7] |

| Plasma Concentration | Phytanic Acid | < 10 µmol/L | Healthy Human | |

| Phytanic Acid | up to 1300 µmol/L | Refsum Disease Patients | ||

| Pristanic Acid | Normal levels in healthy individuals | Healthy Human | ||

| Pristanic Acid | Elevated in certain peroxisomal disorders | Peroxisomal Disorder Patients | ||

| This compound Production | 2-5% of formate formed | Purified rat liver peroxisomes | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fatty acid alpha-oxidation.

Protocol 1: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts

This protocol describes the measurement of the conversion of radiolabeled phytanic acid to CO₂ in cultured human skin fibroblasts.[3]

Materials:

-

Cultured human skin fibroblasts

-

[1-¹⁴C]phytanic acid

-

Culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

-

Sealed culture flasks with a center well for CO₂ trapping

Procedure:

-

Culture fibroblasts to confluency in appropriate sealed culture flasks.

-

Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid.

-

Aspirate the old medium from the fibroblast cultures and wash the cells with PBS.

-

Add the reaction mixture to the cells.

-

To the center well of the sealed flask, add a CO₂ trapping agent (e.g., a piece of filter paper soaked in a saturated solution of barium hydroxide (B78521) or a commercial CO₂ absorbent).

-

Seal the flasks and incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).

-

At the end of the incubation, stop the reaction by injecting a strong acid (e.g., perchloric acid) into the culture medium to release all dissolved ¹⁴CO₂.

-

Allow the flasks to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂.

-

Carefully remove the filter paper from the center well and place it in a scintillation vial.

-

Add scintillation fluid to the vial.

-

Quantify the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ produced is a measure of the overall alpha-oxidation activity.

Protocol 2: Quantification of Phytanic Acid and Pristanic Acid by GC-MS

This protocol outlines the analysis of phytanic acid and pristanic acid in plasma or cell extracts using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plasma or cell pellet

-

Internal standards (e.g., deuterated phytanic acid and pristanic acid)

-

Solvents: Hexane (B92381), isopropanol, methanol (B129727), toluene (B28343) (all HPLC or GC grade)

-

Derivatizing agent: 14% Boron trifluoride (BF₃) in methanol

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-1)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To the plasma sample or cell pellet, add a known amount of the internal standards.

-

Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase containing the lipids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Resuspend the lipid residue in a small volume of toluene.

-

Add 14% BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.

-

After cooling, add water and hexane to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Analyze the FAMEs by GC-MS.

-

Set the GC oven temperature program to achieve optimal separation of the fatty acid methyl esters.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of phytanic acid, pristanic acid, and their deuterated internal standards.

-

-

Data Analysis:

-

Calculate the concentrations of phytanic acid and pristanic acid by comparing their peak areas to those of their respective internal standards.

-

Protocol 3: Western Blot Analysis of Alpha-Oxidation Enzymes

This protocol describes the detection of phytanoyl-CoA dioxygenase (PHYH) and 2-hydroxyacyl-CoA lyase 1 (HACL1) in cell or tissue lysates by Western blotting.

Materials:

-

Cell or tissue lysate

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-PHYH antibody (e.g., rabbit polyclonal)

-

Anti-HACL1 antibody (e.g., rabbit monoclonal [EPR16812])

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a transfer membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-PHYH or anti-HACL1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating fatty acid alpha-oxidation in a biological sample.

Caption: A generalized workflow for investigating alpha-oxidation.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the alpha-oxidation of 3-methyl-branched fatty acids. Its formation, catalyzed by 2-hydroxyacyl-CoA lyase 1, represents the carbon-carbon cleavage step that is central to this metabolic pathway. Understanding the enzymology, regulation, and quantitative aspects of this compound metabolism within the context of alpha-oxidation is critical for elucidating the molecular basis of diseases such as Refsum disease and for the development of potential therapeutic strategies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate this essential metabolic process.

References

- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of this compound during peroxisomal alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisomal Metabolite and Cofactor Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Human Phytanoyl-CoA 2-Hydroxylase Identifies Molecular Mechanisms of Refsum Disease* | Semantic Scholar [semanticscholar.org]

- 6. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytanoyl-CoA 2-Hydroxylase Polyclonal Antibodies - Antibody Resource Page [antibodyresource.com]

Formyl-Coenzyme A: A Technical Guide to its Chemical Structure, Properties, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-coenzyme A (formyl-CoA) is a pivotal, yet often overlooked, thioester intermediate in cellular metabolism. While structurally similar to the well-studied acetyl-CoA, this compound possesses unique chemical properties and participates in distinct metabolic pathways crucial for cellular function and homeostasis. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound. It further elucidates its significant roles in oxalate (B1200264) degradation, one-carbon metabolism, and fatty acid alpha-oxidation. Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided, alongside kinetic data for key enzymatic reactions. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and manipulate the metabolic pathways involving this critical molecule.

Chemical Structure and Identification

Formyl-coenzyme A is an acyl-CoA derivative resulting from the formal condensation of the thiol group of coenzyme A with the carboxyl group of formic acid[1][2]. Its structure comprises an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety linked to a pantothenic acid unit, which in turn is connected to a β-mercaptoethylamine residue bearing the formyl group via a thioester bond.

Table 1: Chemical Identifiers for Formyl-Coenzyme A

| Identifier | Value |

| Molecular Formula | C22H36N7O17P3S |

| Molecular Weight | 795.5 g/mol [1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate[1] |

| CAS Number | 13131-49-2 |

| Synonyms | This compound, S-Formylcoenzyme A |

Physicochemical Properties

The physicochemical properties of this compound are critical for its biological function and require careful consideration in experimental design.

Table 2: Physicochemical Properties of Formyl-Coenzyme A

| Property | Value/Description |

| Appearance | Assumed to be a white powder in its solid form. |

| Solubility | Soluble in water. Specific quantitative data is not readily available. |

| Stability | Unstable in aqueous solutions, particularly at basic pH. It is susceptible to hydrolysis of the thioester bond.[3] |

| pKa (calculated) | Strongest Acidic: 0.83; Strongest Basic: 4.95[4] |

| UV Maximum Absorbance | Expected to be similar to Coenzyme A at ~260 nm due to the adenine (B156593) moiety. |

Biological Roles and Metabolic Pathways

This compound is a key intermediate in several metabolic pathways, most notably in the degradation of oxalate and in one-carbon metabolism.

Oxalate Degradation Pathway

In certain anaerobic bacteria, such as Oxalobacter formigenes, this compound is a central molecule in the catabolism of oxalate, a toxic compound. This pathway is crucial for the organism's energy production.

The key enzyme in this pathway is This compound transferase (Frc) , which catalyzes the transfer of coenzyme A from this compound to oxalate, producing oxalyl-CoA and formate[3][5]. The oxalyl-CoA is then decarboxylated by oxalyl-CoA decarboxylase to regenerate this compound and produce CO2.

One-Carbon Metabolism and Purine (B94841) Biosynthesis

This compound is a carrier of a one-carbon unit (the formyl group) and thus plays a role in one-carbon metabolism. While tetrahydrofolate is the more common carrier of one-carbon units, this compound can serve as a donor in certain reactions. One of the key outputs of one-carbon metabolism is the de novo synthesis of purines, which are essential building blocks for DNA and RNA. The formyl group from this compound can be transferred to contribute to the purine ring structure[6][7][8][9][10].

Fatty Acid Alpha-Oxidation

This compound is also an end-product of the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid[4][11][12][13]. In this pathway, the branched-chain fatty acid is shortened by one carbon atom, which is released as this compound. The this compound is then typically hydrolyzed to formate.

Experimental Protocols

Chemical Synthesis of Formyl-Coenzyme A

The chemical synthesis of this compound is typically achieved through a two-step process involving the preparation of an activated formyl donor, such as formyl-thiophenol, followed by a transesterification reaction with coenzyme A.

Step 1: Synthesis of Formyl-Thiophenol

This procedure is a modification of established methods.

-

Materials:

-

Formic acid

-

Acetic anhydride (B1165640)

-

Thiophenol

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

In a flask equipped with a stir bar, slowly add formic acid to acetic anhydride in a 2:1 molar ratio at 0°C with constant stirring.

-

Allow the mixture to stir at room temperature for approximately 2-3 hours to form the mixed anhydride.

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly add thiophenol to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours or overnight.

-

The resulting formyl-thiophenol can be purified by distillation or chromatography.

-

Step 2: Transesterification with Coenzyme A

-

Materials:

-

Formyl-thiophenol

-

Coenzyme A (lithium or sodium salt)

-

Aqueous buffer (e.g., sodium bicarbonate, pH ~8.0)

-

Stirring apparatus

-

-

Procedure:

-

Dissolve coenzyme A in the aqueous buffer.

-

Add formyl-thiophenol to the coenzyme A solution with vigorous stirring.

-

Monitor the reaction progress by HPLC.

-

The reaction is typically complete within a few hours.

-

Purification of Formyl-Coenzyme A

High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound.

-

Instrumentation:

-

HPLC system with a preparative or semi-preparative C18 reverse-phase column.

-

UV detector set to ~260 nm.

-

-

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Procedure:

-

Dissolve the crude this compound reaction mixture in the aqueous mobile phase buffer.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the compounds using a linear gradient of the organic solvent.

-

Collect the fractions corresponding to the this compound peak.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

-

Analysis of Formyl-Coenzyme A by HPLC

Analytical HPLC is used to assess the purity and quantify the concentration of this compound.

-

Instrumentation:

-

Analytical HPLC system with a C18 reverse-phase column.

-

UV detector set to ~260 nm.

-

-

Mobile Phase:

-

Similar to the purification protocol, a gradient of an aqueous buffer and an organic solvent is used.

-

-

Procedure:

Enzymatic Assay of this compound Transferase

The activity of this compound transferase can be determined by monitoring the formation of formate from this compound in the presence of oxalate.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM potassium phosphate, pH 6.8)

-

This compound

-

Oxalate

-

Formate dehydrogenase

-

NAD+

-

This compound transferase (the enzyme sample)

-

-

Procedure:

-

Combine all reagents except the enzyme in a cuvette.

-

Initiate the reaction by adding the this compound transferase.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by formate dehydrogenase as it consumes the formate produced in the primary reaction.

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Quantitative Data Summary

Table 3: Kinetic Parameters of this compound Transferase from Oxalobacter formigenes

| Substrate | Apparent Km | Vmax |

| This compound | 11.1 µM[3] | 6.49 µmol/min/mg[3] |

| Oxalate | 5.25 mM[3] | - |

| This compound (with excess succinate) | 3.0 mM[15][16] | 29.6 µmol/min/mg[15][16] |

Conclusion

Formyl-coenzyme A is a metabolically significant molecule with distinct roles in various cellular processes. Its inherent instability necessitates careful handling and robust analytical methods for accurate study. The provided technical guide offers a comprehensive overview of its chemical nature, biological functions, and essential experimental protocols. Further research into the regulation of this compound metabolism and its interaction with other metabolic networks holds promise for advancements in understanding cellular physiology and developing novel therapeutic strategies. The detailed methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to further explore the multifaceted world of formyl-coenzyme A.

References

- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]

- 3. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0003419) [hmdb.ca]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Purine metabolism - Wikipedia [en.wikipedia.org]

- 7. Purine biosynthesis | PDF [slideshare.net]

- 8. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Emerging Anabolic Role of Formyl-CoA in C1 Compound Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traditionally viewed as a transient intermediate in catabolic pathways, formyl-coenzyme A (formyl-CoA) is gaining recognition for its pivotal role in the anabolism of one-carbon (C1) compounds. This technical guide provides an in-depth exploration of the enzymatic pathways that utilize this compound as a building block for carbon chain elongation. We will delve into the kinetics and mechanisms of key enzymes, provide detailed experimental protocols for their study, and present visual representations of the core metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic potential of this compound.

Introduction: A Paradigm Shift in C1 Metabolism

Coenzyme A (CoA) is renowned for its role in activating and transferring two-carbon acetyl groups in a vast array of metabolic processes. However, recent discoveries have illuminated its capacity to activate and transfer single-carbon formyl groups, challenging the long-held perspective of this compound as merely a byproduct of degradative pathways like the α-oxidation of fatty acids.[1] The reversible nature of certain enzymatic reactions opens up new avenues for engineering synthetic metabolic pathways for the production of valuable chemicals from C1 feedstocks. This guide will focus on two key pathways where this compound plays a significant anabolic role: the synthetic this compound Elongation (FORCE) pathway and the reversible reactions within the oxalate (B1200264) degradation pathway.

Key Enzymes in this compound Anabolism

The anabolic potential of this compound is primarily realized through the action of two key enzymes: 2-hydroxyacyl-CoA lyase and this compound transferase.

2-Hydroxyacyl-CoA Lyase (HACL)

2-Hydroxyacyl-CoA lyase (HACL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, is central to the anabolic utilization of this compound.[1][2][3] While its physiological role in mammals is the cleavage of 2-hydroxyacyl-CoAs during the α-oxidation of branched-chain fatty acids, the reversibility of this reaction is the cornerstone of the FORCE pathway.[1][4] In the reverse direction, HACL catalyzes the condensation of this compound with an aldehyde or ketone to form a 2-hydroxyacyl-CoA, effectively elongating the carbon chain by one unit.[3][5][6] This activity is more accurately described as 2-hydroxyacyl-CoA synthase (HACS).[7]

This compound Transferase (FRC)

This compound transferase (FRC) is a key enzyme in the oxalate degradation pathway found in various bacteria, such as Oxalobacter formigenes.[8][9] It catalyzes the transfer of a CoA moiety from this compound to oxalate, producing formate (B1220265) and oxalyl-CoA.[8][9][10] While this is a catabolic process, the reversibility of this reaction under certain conditions could potentially be harnessed for anabolic purposes, regenerating this compound from formate.

Quantitative Data on Enzyme Kinetics

Understanding the kinetic parameters of these enzymes is crucial for designing and optimizing synthetic metabolic pathways. The following tables summarize the available quantitative data.

| Enzyme | Substrate(s) | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| This compound Transferase (FRC) | This compound | 11.1 | 6.49 | - | - | Oxalobacter formigenes | [9] |

| Oxalate | 5250 | 6.49 | - | - | Oxalobacter formigenes | [9] | |

| This compound (with excess succinate) | 3000 | 29.6 | - | - | Oxalobacter formigenes | [1] | |

| This compound:oxalate CoA-transferase (YfdW) | This compound | - | - | - | - | Escherichia coli | [8] |

| 2-Hydroxyacyl-CoA Lyase (Actinobacterial) | 2-Hydroxyisobutyryl-CoA (2-HIB-CoA) | ~120 | - | ~1.3 | ~11,000 | Actinobacteria | [2] |

| 2-Hydroxyacyl-CoA Synthase (RuHACL) | Formaldehyde | 3300 | - | 29 | 110 | Rhodospirillales bacterium URHD0017 | [3][11] |

| Oxalyl-CoA Decarboxylase (MeOXC - engineered for GCS activity) | Formaldehyde | - | - | - | 2 | Methylorubrum extorquens | [11] |

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. This table provides a summary of the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for this compound transferase and 2-hydroxyacyl-CoA lyase/synthase from various organisms with different substrates. A hyphen (-) indicates that the data was not available in the cited sources.

Metabolic Pathways Involving this compound

The Synthetic this compound Elongation (FORCE) Pathway

The FORCE pathway is a synthetic metabolic route designed for the anabolic utilization of C1 compounds.[12] It leverages the synthase activity of HACL to iteratively add single carbon units from this compound to a growing carbon chain.

The Oxalate Degradation Pathway

The oxalate degradation pathway, while catabolic in nature, involves this compound as a key intermediate. The reversibility of the enzymes in this pathway presents opportunities for anabolic applications.

Experimental Protocols

Synthesis of this compound

A reliable supply of this compound is essential for studying its metabolic roles. The following is a summary of a chemical synthesis method.[13]

Materials:

-

Formic acid

-

Acetic anhydride (B1165640)

-

Thiophenol

-

Coenzyme A (lithium salt)

-

Potassium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Solvents for HPLC purification

Procedure:

-

Synthesis of S-formylthiophenol:

-

Slowly add formic acid to acetic anhydride and stir at room temperature.

-

Add thiophenol to the mixed anhydride solution and continue stirring.

-

Extract the product with diethyl ether, wash with potassium bicarbonate and water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain S-formylthiophenol.

-

-

Synthesis of this compound:

-

Dissolve S-formylthiophenol in a suitable solvent.

-

Separately, dissolve Coenzyme A in a potassium bicarbonate solution.

-

Mix the two solutions and stir under an inert atmosphere.

-

Monitor the reaction progress by HPLC.

-

Purify the this compound product using preparative HPLC.

-

Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity

This protocol describes a continuous enzyme-coupled spectrophotometric assay for HACL activity, monitoring the production of an aldehyde.[11]

Principle: The aldehyde produced by HACL is oxidized by aldehyde dehydrogenase (ALDH), which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Reagents:

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NAD+ solution

-

Aldehyde dehydrogenase (ALDH)

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

2-hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA)

-

HACL enzyme preparation

Procedure:

-

Prepare a master mix containing potassium phosphate buffer, NAD+, ALDH, TPP, and MgCl2.

-

Add the HACL enzyme to the master mix.

-

Equilibrate the reaction mixture in a cuvette at the desired temperature (e.g., 37°C) for 5 minutes in a spectrophotometer.

-

Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

Assay for this compound Transferase (FRC) Activity

This protocol outlines an HPLC-based assay to measure FRC activity by quantifying the formation of oxalyl-CoA.[14][15][16]

Principle: The reaction mixture is separated by reverse-phase HPLC, and the formation of oxalyl-CoA is quantified by UV detection at 254 nm.

Reagents:

-

Potassium phosphate buffer (pH 6.7)

-

This compound solution

-

Sodium oxalate solution

-

FRC enzyme preparation

-

Quenching solution (e.g., perchloric acid or acetic acid)

-

Mobile phase for HPLC (e.g., potassium phosphate buffer with a methanol (B129727) or acetonitrile (B52724) gradient)

Procedure:

-

Prepare reaction mixtures containing potassium phosphate buffer, this compound, and sodium oxalate.

-

Pre-incubate the reaction mixtures at the desired temperature.

-

Initiate the reaction by adding the FRC enzyme.

-

After a specific time, stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with UV detection.

-

Quantify the amount of oxalyl-CoA formed by comparing the peak area to a standard curve.

Conclusion and Future Perspectives

The exploration of this compound's role in anabolism is a rapidly advancing field with significant implications for metabolic engineering and synthetic biology. The ability of enzymes like HACL to utilize this compound for C-C bond formation provides a powerful tool for the conversion of C1 feedstocks into value-added chemicals. Further research into the discovery and engineering of novel enzymes with improved kinetics and substrate specificities will be crucial for the development of efficient and economically viable C1 bioconversion processes. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to contribute to this exciting area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An orthogonal metabolic framework for one-carbon utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Formyl-CoA in Escherichia coli

Abstract

Formyl-coenzyme A (this compound) is a critical, albeit transient, metabolite in one-carbon (C1) metabolism. In wild-type Escherichia coli, this compound is not a constituent of primary metabolic pathways, and therefore, a standard physiological concentration is generally considered to be negligible or below the limit of detection. However, with the rise of metabolic engineering and synthetic biology, E. coli strains are increasingly being engineered to utilize C1 feedstocks like formate (B1220265), thrusting this compound into a pivotal role as a key metabolic intermediate. This guide provides a comprehensive overview of this compound in the context of engineered E. coli, focusing on its quantification, the enzymatic reactions it participates in, and the metabolic pathways where it is found.

Quantitative Data

While direct measurements of intracellular this compound concentrations in E. coli are not available in the literature, we can infer its metabolic significance by examining the kinetic parameters of enzymes that utilize it as a substrate. These parameters provide insights into the potential flux and concentration required for these pathways to be effective. The primary enzyme of interest is this compound transferase (FCOCT), which has been characterized from various organisms and expressed in E. coli.

| Enzyme | Gene (in E. coli) | Substrate | Apparent Km (µM) | Vmax or kcat | Source Organism for Characterized Enzyme | Reference |

| This compound Transferase (FRC) | - (expressed) | This compound | 11.1 | 6.49 µmol/min/mg | Oxalobacter formigenes | [1] |

| This compound Transferase (YfdW) | yfdW | This compound | 352 ± 4 | 130 ± 17 s-1 | Escherichia coli | [2] |

Experimental Protocols